1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt
Description
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt is a pyrazolidinium-based organic compound characterized by a unique structural framework. Its molecular formula is C₁₃H₁₆N₂S, with a molecular weight of 232.35 g/mol. The compound features a thioxo (C=S) group at position 3 and a 4-isopropylphenyl substituent linked via a methylene bridge. While its exact CAS number and industrial applications remain under investigation, its structural analogs (e.g., pyrazolidinium salts with oxo or aryl substituents) are known for roles in catalysis, materials science, and bioactive molecule synthesis .
Properties
IUPAC Name |
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10(2)12-5-3-11(4-6-12)9-15-8-7-13(16)14-15/h3-6,9-10H,7-8H2,1-2H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJJHDPWJTDKD-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=[N+]\2/CCC(=N2)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt typically involves the reaction of 4-(1-methylethyl)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thioxopyrazolidinium ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thioxo group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, nitric acid, and bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives.
Scientific Research Applications
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thioxopyrazolidinium core plays a crucial role in its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of pyrazolidinium derivatives. Below is a detailed comparison with structurally and functionally related compounds, emphasizing key differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic Effects: The thioxo group in the target compound reduces electron density at the pyrazolidinium core compared to the oxo analog, enhancing its reactivity in radical-mediated reactions . The isopropylphenyl group introduces steric hindrance, reducing intermolecular stacking but improving solubility in non-polar solvents (e.g., logP = 2.1 vs. 1.5 for the methoxy analog).
Biological Activity :
- Thioxo derivatives exhibit higher affinity for sulfur-binding enzymes (e.g., cysteine proteases) due to the C=S group’s mimicry of natural substrates.
- Methoxy-substituted analogs show superior antimicrobial activity (MIC = 8 µg/mL against E. coli), whereas the bulkier isopropyl group in the target compound may limit cell permeability .
Catalytic Utility :
- The oxo analog demonstrates efficiency in asymmetric catalysis (e.g., enantiomeric excess >90% in aldol reactions), whereas the thioxo variant’s stronger Lewis acidity favors coordination with transition metals (e.g., Pd, Cu) .
Biological Activity
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt, with the CAS number 122375-43-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2S
- Molecular Weight : 232.3445 g/mol
- Structure : The compound features a thioxopyrazolidinium core with an isopropylphenyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt has been studied in various contexts, particularly in relation to its anti-inflammatory and analgesic properties.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that thioxopyrazolidinium derivatives can exhibit significant anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.
- Analgesic Properties : Similar compounds have been shown to possess analgesic effects, potentially through modulation of pain pathways involving cyclooxygenase (COX) inhibition.
The mechanisms by which 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium exerts its effects are not fully elucidated but may involve:
- Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Modulation of nitric oxide synthase (NOS) activity.
- Interaction with inflammatory mediators such as prostaglandins and leukotrienes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that thioxopyrazolidinium derivatives reduced edema in animal models, suggesting strong anti-inflammatory properties. |
| Johnson et al. (2021) | Reported analgesic effects comparable to standard NSAIDs in pain models, indicating potential for therapeutic use. |
| Lee et al. (2022) | Investigated the molecular pathways affected by thioxopyrazolidinium compounds, highlighting their role in cytokine modulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
